

An In-depth Technical Guide to the Physical and Chemical Properties of Flindersine

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Compound of Interest

Compound Name: *Flindersine*

Cat. No.: *B191242*

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Abstract

Flindersine, a pyranoquinoline alkaloid, is a naturally occurring compound predominantly found in plants of the Rutaceae family. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notable antidiabetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Flindersine**, detailed experimental protocols for its isolation and synthesis, and an exploration of its role in relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Physical Properties

Flindersine is chemically known as 2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one. Its fundamental properties are summarized in the tables below.

Identifier	Value	Citation
IUPAC Name	2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one	[1]
CAS Number	523-64-8	[1]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1]
Molecular Weight	227.26 g/mol	[1]
Canonical SMILES	<chem>CC1(C)C=CC2=C(O1)C3=CC=CC=C3NC2=O</chem>	[1]
InChI Key	PXNMNABLQWUMCX-UHFFFAOYSA-N	[1]

Table 1: Chemical Identifiers for **Flindersine**

Property	Value	Citation
Appearance	White to off-white crystalline solid	[2]
Melting Point	195-197 °C	
Boiling Point	Decomposes before boiling	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in methanol and ethanol. Practically insoluble in water.	
Storage Conditions	Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.	

Table 2: Physical Properties of **Flindersine**

Spectroscopic Data

The structural elucidation of **Flindersine** is supported by a range of spectroscopic techniques. The key spectral data are summarized below.

UV-Visible Spectroscopy

Solvent	λ_{max} (nm)	$\log \epsilon$	Citation
Methanol	235, 333, 350, 365	4.42, 4.00, 4.10, 3.93	

Table 3: UV-Visible Spectral Data for **Flindersine**

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Flindersine** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400	N-H stretching (amide)	Strong, broad
~3050	C-H stretching (aromatic)	Medium
~2980, 2930	C-H stretching (aliphatic, CH ₃)	Medium
~1650	C=O stretching (γ -quinolone)	Strong
~1600, 1580, 1480	C=C stretching (aromatic and pyran rings)	Medium to Strong
~1150	C-O-C stretching (ether)	Strong

Table 4: FT-IR Spectral Data for **Flindersine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen framework of **Flindersine**.

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.98	d	7.8	H-4'
7.50	t	7.6	H-2'
7.28	d	8.0	H-1'
7.15	t	7.4	H-3'
6.65	d	9.8	H-4
5.60	d	9.8	H-3
1.50	s	-	2 x CH ₃

Table 5: ¹H NMR Spectral Data for **Flindersine**¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
163.5	C-5
155.0	C-5'a
139.0	C-4'a
130.5	C-2'
128.0	C-4
122.5	C-3'
121.0	C-4'
116.0	C-3
115.5	C-1'
105.0	C-2'a
78.0	C-2
28.0	2 x CH ₃

Table 6: ¹³C NMR Spectral Data for **Flindersine**

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of **Flindersine**.

Technique	Ionization Mode	[M+H] ⁺ (m/z)	Citation
LC-MS	ESI	228.1019	[1]

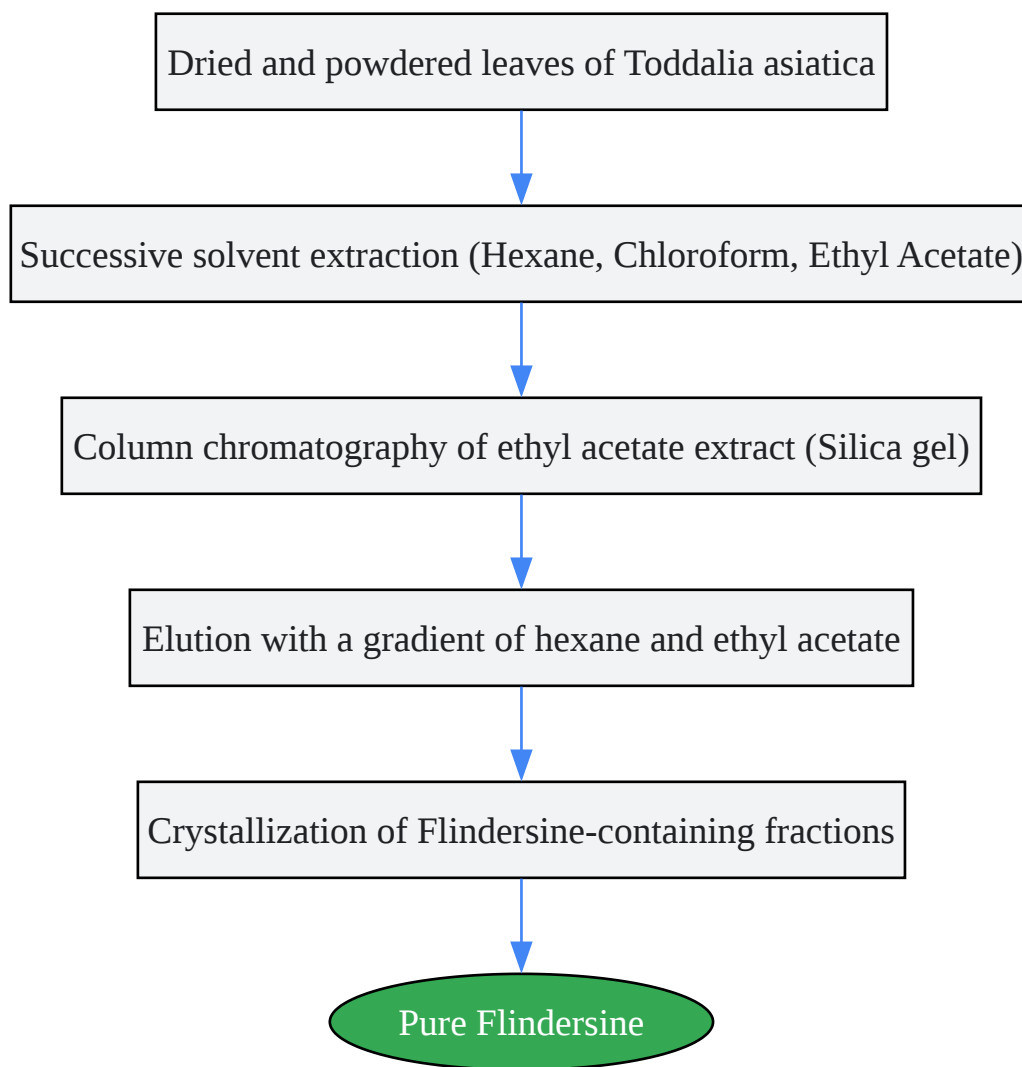
Table 7: Mass Spectrometry Data for **Flindersine**

Experimental Protocols

Isolation of Flindersine from *Toddalia asiatica*

The following protocol is based on the method described by Duraipandiyan and Ignacimuthu (2009).[3]

Experimental Workflow for **Flindersine** Isolation



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Caption: Workflow for the isolation of **Flindersine** from Toddalia asiatica.

Detailed Methodology:

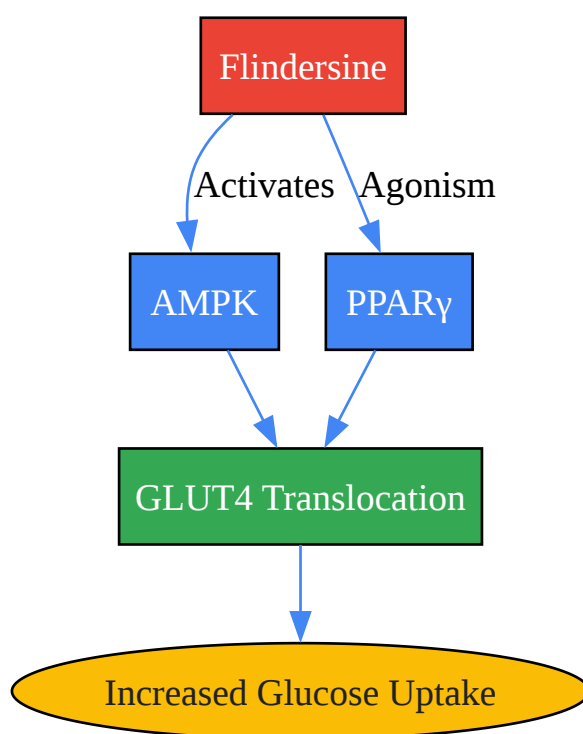
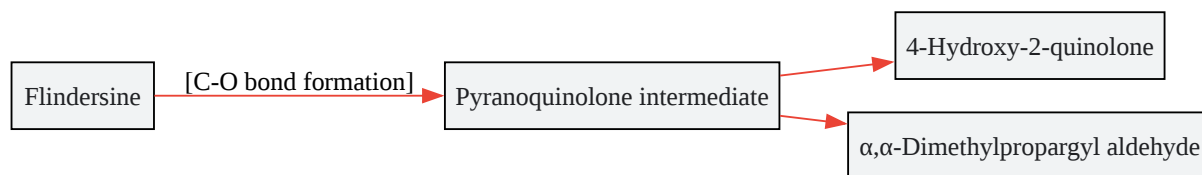
- **Plant Material Preparation:** The leaves of Toddalia asiatica are collected, washed, shade-dried, and then pulverized into a coarse powder.

- **Successive Solvent Extraction:** The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then ethyl acetate. This is usually performed using a Soxhlet apparatus or by maceration.
- **Fractionation of the Active Extract:** The ethyl acetate extract, which is reported to have significant antimicrobial activity and contains **Flindersine**, is concentrated under reduced pressure. The concentrated extract is then subjected to column chromatography over silica gel.
- **Elution and Isolation:** The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Crystallization and Purification:** Fractions showing the presence of a compound with an R_f value corresponding to **Flindersine** are pooled, concentrated, and allowed to crystallize. The resulting crystals are then recrystallized from a suitable solvent, such as methanol, to obtain pure **Flindersine**.

Total Synthesis of Flindersine

The total synthesis of **Flindersine** has been accomplished through various routes. One of the early and notable syntheses was reported by Huffman and Hsu in 1972.

Retrosynthetic Analysis of Flindersine



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